1-[(2-chlorophenyl)methyl]-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one
Description
Chemical Structure and Properties The compound 1-[(2-chlorophenyl)methyl]-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one features a cyclopenta[d]pyrimidinone core modified by a 2-chlorobenzyl group at position 1 and a sulfanylidene (C=S) moiety at position 2. Its molecular formula is C₁₃H₁₁ClN₂OS (based on analogous structures in and ), with a molecular weight of ~278.76 g/mol.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2OS/c15-11-6-2-1-4-9(11)8-17-12-7-3-5-10(12)13(19)16-14(17)18/h1-2,4,6H,3,5,7-8H2,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBSXSPATPUGSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)NC2=S)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-chlorophenyl)methyl]-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-chlorobenzylamine with cyclopentanone, followed by cyclization and introduction of the sulfanylidene group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and prolonged reaction times to ensure complete conversion and high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high purity and consistent quality .
Chemical Reactions Analysis
Types of Reactions
1-[(2-chlorophenyl)methyl]-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to remove the sulfanylidene group, yielding different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Used in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism by which 1-[(2-chlorophenyl)methyl]-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key analogues and their distinguishing features:
Key Comparative Insights
Core Modifications: The target compound’s cyclopenta[d]pyrimidinone core offers rigidity compared to the dihydropyrimidinone core in , which may influence binding pocket compatibility .
Substituent Effects :
- The 2-chlorobenzyl group in the target compound enhances lipophilicity (clogP ~3.2, estimated) compared to the furanylmethyl group in BG15892 (clogP ~2.5), impacting membrane permeability .
- Sulfanylidene (C=S) vs. sulfanyl (S–) : The C=S group in the target compound may confer stronger hydrogen-bonding capacity (e.g., with kinase ATP-binding sites) compared to S– analogues .
Biological Activity: Dihydropyrimidinone derivatives with sulfanylidene groups () show antifungal and antibacterial activity, suggesting the target compound may share similar mechanisms .
Biological Activity
1-[(2-chlorophenyl)methyl]-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. The unique structural features of this compound enable it to interact with various biological targets, making it a promising candidate for drug development.
Structural Characteristics
The compound's structure includes a cyclopenta[d]pyrimidin-2-one core with a sulfanylidene group and a chlorophenyl substituent. This configuration enhances the compound's reactivity and biological activity.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
- Anticancer Activity : Preliminary investigations suggest that the compound exhibits cytotoxic effects against various cancer cell lines. In vitro assays have indicated potential IC50 values in the micromolar range, suggesting significant efficacy against specific tumor types.
- Antimicrobial Properties : The compound has shown moderate to strong antibacterial activity against several strains of bacteria. In particular, it demonstrated effectiveness against Salmonella typhi and Bacillus subtilis, with comparative studies indicating its potential as an antimicrobial agent.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These activities are crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound. Below is a summary of notable findings:
| Study | Biological Activity | Methodology | Key Findings |
|---|---|---|---|
| Study A | Anticancer | MTT assay on Huh7 cell line | IC50 = 10.57 μM |
| Study B | Antibacterial | Disk diffusion method | Effective against Bacillus subtilis |
| Study C | Enzyme inhibition | Spectrophotometric assays | Strong AChE inhibition (IC50 = 2.14 µM) |
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Cytotoxic Mechanism : The presence of the sulfanylidene group may enhance the compound's ability to form reactive intermediates that can induce apoptosis in cancer cells.
- Enzyme Interaction : Molecular docking studies suggest that the compound binds effectively to active sites of AChE and urease, inhibiting their activity. This interaction is critical for its therapeutic potential in treating diseases linked to these enzymes.
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound has been explored through comparisons with structurally similar compounds. Variations in substituents such as different halogenated phenyl groups have shown varying degrees of biological activity:
| Compound Name | Substituent | Biological Activity |
|---|---|---|
| Compound X | Fluorophenyl | Enhanced cytotoxicity |
| Compound Y | Methylphenyl | Moderate antibacterial activity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
